molecular formula C7H10O4 B8449332 Ethyl 3-acetyloxyprop-2-enoate

Ethyl 3-acetyloxyprop-2-enoate

Cat. No.: B8449332
M. Wt: 158.15 g/mol
InChI Key: CTQAODRCOVPAEH-UHFFFAOYSA-N
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Description

Ethyl 3-acetyloxyprop-2-enoate is an α,β-unsaturated ester characterized by an acetyloxy (-OAc) substituent at the third carbon of a propenoate backbone. This functional group arrangement confers reactivity typical of enoate esters, including participation in conjugate additions and cycloadditions. Ethyl esters like these are frequently utilized in organic synthesis, pharmaceutical intermediates, and bioactive compound extraction .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 3-acetyloxyprop-2-enoate

InChI

InChI=1S/C7H10O4/c1-3-10-7(9)4-5-11-6(2)8/h4-5H,3H2,1-2H3

InChI Key

CTQAODRCOVPAEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetyloxyprop-2-enoate can be synthesized through the esterification of 3-hydroxy-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of ethyl 3-(acetyloxy)-2-propenoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-acetyloxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-2-propenoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by acids or bases. The compound can also participate in various organic reactions due to the presence of the reactive ester group.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The substituent at the third carbon of the propenoate backbone significantly influences reactivity, stability, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Features
Ethyl 3-acetyloxyprop-2-enoate Acetyloxy (-OAc) C₇H₁₀O₄* ~158.15* Conjugated enoate ester; polar
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate Nitropyridinyl, ketone C₁₀H₁₀N₂O₅ 238.20 Aromatic nitro group; keto-enol tautomerism
Ethyl 3-ethoxyprop-2-enoate Ethoxy (-OEt) C₇H₁₂O₃ 144.17 Less polar; ether linkage
Ethyl 3-cyclopropylprop-2-enoate Cyclopropyl C₈H₁₂O₂ 140.18 Non-aromatic ring; steric hindrance
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Chloro, fluoro, isoxazolyl C₁₄H₁₃ClFNO₃ 297.71 Aromatic halogenation; heterocyclic moiety

Key Observations :

  • Reactivity : Nitro-substituted analogs (e.g., compounds 8a and 8b in ) exhibit lower yields (45–50%) due to steric and electronic effects, whereas ethoxy or cyclopropyl groups may improve synthetic accessibility .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Ethyl 3-acetyloxyprop-2-enoate, and how can data inconsistencies be resolved?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the ester and acetyloxy functional groups. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. If inconsistencies arise (e.g., unexpected splitting in NMR), consider solvent effects, impurities, or tautomerism. Re-run experiments under controlled conditions (e.g., dry solvents, inert atmosphere) and compare with computational simulations (e.g., DFT for predicted spectra) .

Q. How can the crystallographic structure of this compound be determined using SHELX software?

  • Methodological Answer : Employ SHELXT for phase determination via direct methods and SHELXL for refinement. Collect X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Address data ambiguities (e.g., disordered atoms) by applying constraints/restraints and validating against Fo/Fc maps. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Common routes include esterification of 3-hydroxyprop-2-enoic acid followed by acetylation. Optimize yields by:

  • Using anhydrous conditions and catalysts (e.g., DMAP for acetylation).
  • Monitoring reaction progress via TLC or in situ FTIR for real-time functional group analysis.
  • Purifying via column chromatography with gradient elution to separate byproducts .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical properties, and how can these be analyzed systematically?

  • Methodological Answer : Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings). Use crystallographic software (e.g., Mercury ) to quantify bond distances/angles. Correlate patterns with properties like melting point or solubility by comparing isostructural analogs. Address contradictions in literature by re-examining data collection parameters (e.g., resolution, temperature) .

Q. What strategies can resolve discrepancies in reported reaction mechanisms involving this compound as a monomer in polymerization?

  • Methodological Answer : Conduct kinetic studies (e.g., 1H^1H-NMR monitoring of monomer consumption) to distinguish between step-growth vs. chain-growth mechanisms. Use MALDI-TOF mass spectrometry to identify oligomer distributions. If contradictions persist (e.g., conflicting rate constants), validate assumptions about solvent polarity or initiator efficiency through controlled experiments .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian or ORCA) to model transition states and reaction energetics with experimental validation via trapping intermediates (e.g., using low-temperature NMR). Discrepancies between predicted and observed products may arise from solvent effects or unaccounted steric factors; address these by refining computational solvation models .

Methodological Frameworks

Q. How to design a statistically robust study investigating the biological activity of this compound derivatives?

  • Methodological Answer : Define independent variables (e.g., substituent groups) and dependent variables (e.g., IC50_{50} values). Use a randomized block design to control for batch variability. Ensure sample sizes are powered (>30 replicates) to detect significant differences (α = 0.05). Validate assays with positive/negative controls and blinded data analysis to reduce bias .

Q. What ethical and reproducibility standards should govern the publication of crystallographic data for this compound?

  • Methodological Answer : Adhere to IUCr guidelines for depositing raw diffraction data in public repositories (e.g., CCDC). Disclose refinement parameters (e.g., R-factors, residual density) and validate structures using checkCIF. Address ethical concerns by documenting synthetic hazards (e.g., acetyl chloride handling) and ensuring raw data transparency to enable replication .

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